molecular formula C10H13ClFN B6271837 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2137590-62-4

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B6271837
CAS RN: 2137590-62-4
M. Wt: 201.7
InChI Key:
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Description

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (7-FTHNA-HCl) is a synthetic, fluorinated derivative of tetrahydronaphthalen-1-amine (THNA), an aliphatic amine found in nature. It is a white, crystalline solid with a melting point of 175-176°C. 7-FTHNA-HCl is widely used in scientific research, particularly as a tool for studying the effects of different amino acids on cellular processes.

Mechanism of Action

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is believed to act as an amino acid transporter, allowing cells to quickly absorb and utilize amino acids. It is believed to bind to specific amino acid transporters on the cell surface, allowing amino acids to be taken up into the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in the metabolism of cells, as well as to increase the expression of certain genes involved in the regulation of cell function. It has also been shown to increase the uptake of certain amino acids into cells, as well as to increase the production of certain hormones.

Advantages and Limitations for Lab Experiments

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is important to note that this compound is not a naturally occurring compound, and its effects on cells may not be the same as those of naturally occurring amino acids.

Future Directions

In the future, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to study the effects of amino acids on a variety of cellular processes, such as cell growth and differentiation. It may also be used to study the effects of amino acids on the development and progression of diseases, such as cancer. Additionally, this compound may be used to study the effects of amino acids on the immune system and to develop new treatments for autoimmune diseases. Finally, this compound may be used to develop new drugs that target specific amino acid transporters and receptors.

Synthesis Methods

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be synthesized from THNA, which is commercially available, using a two-step process. The first step involves the reaction of THNA with fluorine gas in the presence of a catalyst, such as copper, to form 7-fluoro-THNA. The second step involves the reaction of 7-fluoro-THNA with hydrochloric acid to form this compound.

Scientific Research Applications

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in scientific research to study the effects of different amino acids on cellular processes. It has been used to study the effects of amino acids on the function of proteins, the metabolism of cells, and the regulation of gene expression. This compound has also been used to study the effects of amino acids on the structure and function of cell membranes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves the reduction of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one followed by the reaction with ammonia to form the amine, which is then converted to the hydrochloride salt.", "Starting Materials": [ "7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one", "Ammonia gas", "Hydrochloric acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and then acidify the solution with hydrochloric acid.", "Step 4: Extract the amine with an organic solvent such as ether or dichloromethane.", "Step 5: Bubble ammonia gas through the organic layer to form the amine.", "Step 6: Add hydrochloric acid to the amine to form the hydrochloride salt.", "Step 7: Isolate the product by filtration or crystallization." ] }

CAS RN

2137590-62-4

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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